Cas no 2171920-07-1 (2-{2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}pentanoic acid)
2171920-07-1 structure
Product Name:2-{2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}pentanoic acid
CAS-nummer:2171920-07-1
MF:C27H32N2O5
MW:464.553387641907
CID:6449180
PubChem ID:165447291
Update Time:2025-06-14
2-{2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}pentanoic acid Chemische en fysische eigenschappen
Naam en identificatie
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- 2-{2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}pentanoic acid
- 2-{[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}pentanoic acid
- 2171920-07-1
- EN300-1506710
-
- Inchi: 1S/C27H32N2O5/c1-3-8-17(24(30)31)15-28-25(32)27(2,18-13-14-18)29-26(33)34-16-23-21-11-6-4-9-19(21)20-10-5-7-12-22(20)23/h4-7,9-12,17-18,23H,3,8,13-16H2,1-2H3,(H,28,32)(H,29,33)(H,30,31)
- InChI-sleutel: BTGUDRVAISBTCL-UHFFFAOYSA-N
- LACHT: O=C(C(C)(C1CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NCC(C(=O)O)CCC
Berekende eigenschappen
- Exacte massa: 464.23112213g/mol
- Monoisotopische massa: 464.23112213g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 34
- Aantal draaibare bindingen: 11
- Complexiteit: 731
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 2
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.3
- Topologisch pooloppervlak: 105Ų
2-{2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}pentanoic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1506710-1.0g |
2-{[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}pentanoic acid |
2171920-07-1 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1506710-50mg |
2-{[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}pentanoic acid |
2171920-07-1 | 50mg |
$2829.0 | 2023-09-27 | ||
| Enamine | EN300-1506710-100mg |
2-{[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}pentanoic acid |
2171920-07-1 | 100mg |
$2963.0 | 2023-09-27 | ||
| Enamine | EN300-1506710-250mg |
2-{[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}pentanoic acid |
2171920-07-1 | 250mg |
$3099.0 | 2023-09-27 | ||
| Enamine | EN300-1506710-500mg |
2-{[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}pentanoic acid |
2171920-07-1 | 500mg |
$3233.0 | 2023-09-27 | ||
| Enamine | EN300-1506710-1000mg |
2-{[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}pentanoic acid |
2171920-07-1 | 1000mg |
$3368.0 | 2023-09-27 | ||
| Enamine | EN300-1506710-2500mg |
2-{[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}pentanoic acid |
2171920-07-1 | 2500mg |
$6602.0 | 2023-09-27 | ||
| Enamine | EN300-1506710-5000mg |
2-{[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}pentanoic acid |
2171920-07-1 | 5000mg |
$9769.0 | 2023-09-27 | ||
| Enamine | EN300-1506710-10000mg |
2-{[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}pentanoic acid |
2171920-07-1 | 10000mg |
$14487.0 | 2023-09-27 |
2-{2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}pentanoic acid Gerelateerde literatuur
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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